molecular formula C17H21NO3 B1199850 Ritodrine CAS No. 26652-09-5

Ritodrine

Cat. No.: B1199850
CAS No.: 26652-09-5
M. Wt: 287.35 g/mol
InChI Key: IOVGROKTTNBUGK-UHFFFAOYSA-N
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Description

Ritodrine is a synthetic compound primarily used as a tocolytic agent to prevent premature labor. It is a selective beta-2 adrenergic receptor agonist, which means it specifically targets beta-2 adrenergic receptors to exert its effects. This compound was first approved for medical use in the United States in 1984 and was marketed under the brand name Yutopar .

Mechanism of Action

Ritodrine is a medication primarily used to manage premature labor. It operates as a beta-2 adrenergic agonist, which means it interacts with beta-2 adrenergic receptors in the body . Here is a detailed overview of its mechanism of action:

Target of Action

This compound primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus . By interacting with these receptors, this compound can influence the contraction of the uterine smooth muscle .

Mode of Action

This compound binds to the beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates an enzyme called adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases the concentration of intracellular calcium . This decrease in calcium concentration leads to a relaxation of the uterine smooth muscle, thereby reducing premature uterine contractions .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cAMP pathway . The activation of adenyl cyclase and the subsequent increase in cAMP levels are key steps in this pathway . The elevated cAMP levels lead to a decrease in intracellular calcium concentrations, which ultimately results in the relaxation of uterine smooth muscle .

Result of Action

The primary molecular effect of this compound’s action is the decrease in intracellular calcium concentration . This decrease leads to the relaxation of uterine smooth muscle, which is the primary cellular effect . As a result, this compound effectively decreases premature uterine contractions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic polymorphisms of the ADRB2 gene, which encodes the Beta-2 adrenergic receptor, could affect the therapy outcomes of this compound in patients with preterm labor . .

Biochemical Analysis

Biochemical Properties

Ritodrine plays a significant role in biochemical reactions by interacting with beta-2 adrenergic receptors located at sympathetic neuroeffector junctions of many organs, including the uterus. When this compound binds to these receptors, it activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle and a reduction in premature uterine contractions .

Cellular Effects

This compound influences various cellular processes, particularly in uterine smooth muscle cells. By binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells, this compound activates adenyl cyclase, leading to an increase in cAMP levels. This cascade decreases intracellular calcium levels, which in turn reduces uterine contractions. Additionally, this compound’s effects on cAMP levels can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases cAMP levels. The elevated cAMP levels lead to a decrease in intracellular calcium concentration, resulting in the relaxation of uterine smooth muscle. This mechanism is crucial for reducing premature uterine contractions and managing premature labor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to have a relatively short half-life, with an elimination half-life of approximately 1.7 to 2.6 hours. This short half-life means that this compound’s effects can diminish relatively quickly, necessitating continuous or repeated administration to maintain its therapeutic effects. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving pregnant animals, this compound has been shown to influence various physiological parameters, including heart rate and blood pressure. At higher doses, this compound can cause adverse effects such as increased heart rate and hyperglycemia. These dosage-dependent effects highlight the importance of careful dosage management to avoid potential toxic or adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism. The metabolites of this compound are generally inactive, and the compound is eventually excreted from the body. The metabolic pathways of this compound involve interactions with enzymes such as catechol-O-methyl transferase (COMT), which plays a role in its breakdown. Understanding these metabolic pathways is crucial for optimizing this compound’s therapeutic use and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s distribution is influenced by its protein binding capacity, which is approximately 56%. This protein binding affects this compound’s localization and accumulation within different tissues, impacting its overall efficacy and duration of action .

Subcellular Localization

This compound’s subcellular localization is primarily at the plasma membrane, where it interacts with beta-2 adrenergic receptors. This localization is essential for its activity, as it allows this compound to effectively bind to its target receptors and exert its therapeutic effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, further influencing its function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ritodrine involves several steps, starting from the appropriate phenolic compounds. One common synthetic route involves the reaction of 4-hydroxyphenylacetone with 4-hydroxyphenethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in an acidic medium to yield this compound .

Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from a suitable solvent system. The process ensures the formation of a non-hygroscopic crystalline polymorphic form of this compound hydrochloride, which is stable and suitable for pharmaceutical formulations .

Scientific Research Applications

Ritodrine has several scientific research applications across various fields:

Properties

IUPAC Name

4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVGROKTTNBUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860298
Record name 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4635-27-2, 26652-09-5
Record name 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ritodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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